molecular formula C13H11ClN2O2 B11611777 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

Cat. No.: B11611777
M. Wt: 262.69 g/mol
InChI Key: QGIOBTWRCKYGST-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopenta[b]pyrazine core, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) typically involves the cyclocondensation reaction between aromatic diamines and suitable electrophilic reagents. One common method involves the reaction of 4-chloroaniline with cyclopentanone in the presence of a strong acid catalyst to form the desired cyclopenta[b]pyrazine core. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) is unique due to its specific structural arrangement and the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These features make it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide

InChI

InChI=1S/C13H11ClN2O2/c14-10-6-4-9(5-7-10)13-8-15(17)11-2-1-3-12(11)16(13)18/h4-8H,1-3H2

InChI Key

QGIOBTWRCKYGST-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)Cl

solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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